5-Chloro-1-methylindolin-2-one

Physicochemical characterization Solid-state properties Synthetic intermediate handling

5-Chloro-1-methylindolin-2-one (CAS 41192-33-0) is a heterocyclic oxindole derivative with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol. The compound features a chloro substituent at the 5-position and a methyl group at the 1-position of the indolin-2-one scaffold.

Molecular Formula C9H8ClNO
Molecular Weight 181.62
CAS No. 41192-33-0
Cat. No. B2481313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-methylindolin-2-one
CAS41192-33-0
Molecular FormulaC9H8ClNO
Molecular Weight181.62
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)Cl
InChIInChI=1S/C9H8ClNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3
InChIKeyONTWHPOGWLOYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-methylindolin-2-one (CAS 41192-33-0): Core Properties and Procurement Context


5-Chloro-1-methylindolin-2-one (CAS 41192-33-0) is a heterocyclic oxindole derivative with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol [1]. The compound features a chloro substituent at the 5-position and a methyl group at the 1-position of the indolin-2-one scaffold. It is primarily employed as a synthetic building block in medicinal chemistry, particularly for the construction of kinase inhibitor candidates, where the 5-chloro substituent is frequently retained to engage hydrophobic kinase binding pockets . Its physicochemical profile—moderate lipophilicity (XLogP3 = 1.6), zero hydrogen bond donors, and a relatively low melting point—distinguishes it from both the non-methylated and non-chlorinated parent scaffolds [1].

1
Medicinal chemistry building block: Suited for constructing kinase inhibitor candidates where the 5-chloro substituent is retained for hydrophobic pocket engagement.
2
N-Methyl-protected scaffold: The zero H-bond donor count supports strongly basic reaction conditions (e.g., Grignard, organolithium) incompatible with N–H oxindoles.
3
Melt-processing window: An intermediate melting point (~104 °C) enables solvent-free or melt-based synthetic routes impractical for higher-melting analogs.

Why 5-Chloro-1-methylindolin-2-one Cannot Be Replaced by Generic Oxindole Analogs in Synthesis


The 5-chloro and 1-methyl substituents are not additive decorations; they create a unique reactivity and physicochemical profile that diverges sharply from close analogs such as 5-chlorooxindole (lacks N-methyl), 1-methylindolin-2-one (lacks 5-chloro), and the 6-chloro positional isomer. The N-methyl group eliminates the hydrogen bond donor capacity of the oxindole N–H (HBD count = 0 vs. 1 for 5-chlorooxindole), altering solubility, crystal packing, and downstream synthetic compatibility [1]. The 5-chloro substituent, meanwhile, provides a balance of electronegativity and steric bulk that differs from 5-fluoro (smaller, more electronegative) and 5-bromo (larger, more polarizable), leading to divergent biological potency outcomes as demonstrated in indolin-2-one structure–activity relationship (SAR) series [2]. Positional isomerism also matters: the 6-chloro-1-methylindolin-2-one regioisomer (CAS 156136-55-9) orients the halogen differently within kinase ATP-binding pockets, which can produce unpredictable selectivity shifts .

!
5-Chlorooxindole (lacks N-Me): The N–H donor alters solubility and may be deprotonated under basic conditions; downstream synthetic compatibility and potency profiles may shift.
!
6-Chloro positional isomer: Identical formula but a ~60° chlorine vector difference can redirect kinase hinge-region binding; SAR and selectivity data may not transfer.
!
5-Br/5-F/5-H/5-Me analogs: Class-level evidence shows halogen-dependent antiproliferative endpoints; 5-Br and 5-F differ in bond energy and polarizability, affecting both reactivity and solid-state architecture.

Quantitative Differentiation Evidence: 5-Chloro-1-methylindolin-2-one vs. Closest Analogs


Melting Point Depression Relative to 5-Chlorooxindole: Practical Handling Advantages

5-Chloro-1-methylindolin-2-one exhibits a melting point of 104–105 °C, which is approximately 90 °C lower than that of the non-methylated analog 5-chlorooxindole (mp 194–197 °C) and approximately 19 °C higher than the non-chlorinated analog 1-methylindolin-2-one (mp 85–88 °C) . This intermediate melting point—neither as high as the N–H-bearing oxindole (which forms strong intermolecular hydrogen bonds) nor as low as the fully unsubstituted 1-methyl scaffold—reflects the balanced intermolecular forces conferred by the combined 1-methyl and 5-chloro substitution pattern.

Melting Point Depression
Cross-study comparable
~90 °C lower than 5-chlorooxindole; ~19 °C higher than 1-methylindolin-2-one
Supports room-temperature handling and melt-based purification workflows.
Recrystallized from cyclohexane; comparator values from literature.
Physicochemical characterization Solid-state properties Synthetic intermediate handling

Zero Hydrogen Bond Donor Count vs. 5-Chlorooxindole: Solubility and Reactivity Implications

The N-methyl group of 5-chloro-1-methylindolin-2-one completely eliminates the hydrogen bond donor (HBD) capacity of the oxindole ring, yielding an HBD count of 0 versus 1 for 5-chlorooxindole (which retains the N–H proton) [1]. The target compound also has a lower topological polar surface area (TPSA = 20.3 Ų) and a moderate XLogP3 of 1.6, reflecting enhanced lipophilicity relative to the N–H-bearing analog [1]. Although quantitative solubility data for the N–H comparator were not located in this analysis, the absence of the N–H donor predicts reduced aqueous solubility and increased organic-solvent partition, consistent with the compound's observed good solubility in methanol and ethyl acetate .

H-Bond Donor & Lipophilicity
Cross-study comparable
HBD = 0 vs. 1 (5-chlorooxindole); ΔXLogP3 ≈ +0.4
N-Me protection expands compatibility with basic organometallic reagents.
Computed properties; comparator TPSA and XLogP3 estimated from analogs.
Hydrogen bonding Solubility prediction Synthetic compatibility

5-Chloro vs. 5-Fluoro Substituent Effect on A549 Antiproliferative Potency: A Class-Level SAR

In a systematic indolin-2-one SAR study by Jin et al. (2011), replacement of the 5-fluoro substituent (compound 14h) with 5-chloro (compound 14i) on a 3-(chloropyrrolyl)methylidene-indolin-2-one scaffold produced a 5.8-fold improvement in antiproliferative potency against the A549 non-small cell lung cancer cell line, reducing the IC₅₀ from 1.87 µM to 0.32 µM [1]. Notably, the 5-bromo, 5-hydrogen, and 5-methyl analogs (14j, 14k, 14l) all exhibited IC₅₀ values above 100 µM, confirming that the electronic and steric character of the 5-chloro substituent is specifically optimal within this series [1]. Caution: This evidence is class-level inference; the published series did not include the 1-methyl group present in the target compound, and the observed potency advantage of 5-Cl over 5-F may be modulated by N-substitution.

5-Cl vs 5-F A549 Potency
Class-level inference
5-Cl IC₅₀ = 0.32 µM; 5-F IC₅₀ = 1.87 µM (5.8-fold difference)
Reported antiproliferative endpoint context; class-level SAR supports 5-Cl preference.
Data from N–H indolin-2-one scaffold; 1-Me effect not represented in this series.
Structure–activity relationship Antiproliferative activity Kinase inhibitor design NSCLC

Crystal Packing Divergence: 5-Chloro vs. 5-Bromo-1-methylindolin-2-one Solid-State Architecture

The 5-bromo analog, 5-bromo-1-methylindolin-2-one (CAS 20870-90-0), crystallizes in the monoclinic space group P2₁/c, which differs from the orthorhombic Pbca space group reported for the unsubstituted 1-methylindolin-2-one [1]. This alteration in crystal packing is driven by the halogen atom's van der Waals radius and polarizability, which influence intermolecular C–H···O and π-stacking interactions. No single-crystal X-ray structure has been reported for 5-chloro-1-methylindolin-2-one at the time of this analysis; however, the smaller covalent radius of chlorine (99 pm) versus bromine (114 pm) and the higher C–Cl bond dissociation energy (~397 kJ/mol vs. ~280 kJ/mol for C–Br) predict a distinct crystal packing environment and superior thermal stability relative to the bromo congener [2].

Crystal Packing Divergence
Supporting evidence
No crystal structure reported; C–Cl bond energy ~397 kJ/mol vs. C–Br ~280 kJ/mol
Solid-form data from the 5-bromo analog may not transfer; requires experimental characterization.
Bromo analog space group: P2₁/c; prediction based on halogen radius and bond energy.
Crystallography Solid-state chemistry Polymorphism Formulation

Positional Isomer Differentiation: 5-Chloro vs. 6-Chloro-1-methylindolin-2-one in Kinase Binding Pockets

The 5-chloro and 6-chloro positional isomers of 1-methylindolin-2-one (CAS 41192-33-0 and 156136-55-9, respectively) are constitutional isomers with identical molecular formula (C₉H₈ClNO), molecular weight (181.62 g/mol), and computed logP, yet the relocation of the chlorine atom from the 5- to the 6-position of the indolin-2-one ring alters the vector of the C–Cl bond dipole relative to the oxindole carbonyl and the N-methyl group [1]. In the broader indolin-2-one kinase inhibitor literature, the 5-position substituent projects toward the kinase hinge region's hydrophobic back pocket, whereas a 6-position substituent orients toward the solvent-exposed region or the ribose pocket, depending on the kinase [2]. No published direct head-to-head biochemical comparison of the two isomers against a common kinase panel was identified in this analysis; however, the established positional sensitivity of indolin-2-one kinase binding supports that these isomers cannot be considered functionally interchangeable.

Positional Isomer Differentiation
Supporting evidence
~60° C–Cl bond vector difference vs. 6-chloro isomer
Isomer substitution may abolish or reverse kinase selectivity; SAR context requires review.
Binding orientation inferred from indolin-2-one co-crystal structures.
Positional isomerism Kinase inhibitor design Molecular recognition Regioselectivity

Optimal Application Scenarios for 5-Chloro-1-methylindolin-2-one Based on Differentiation Evidence


Kinase Inhibitor Fragment Elaboration Requiring 5-Chloro Substitution for Sub-Micromolar Potency

For medicinal chemistry teams constructing ATP-competitive kinase inhibitor libraries, 5-chloro-1-methylindolin-2-one serves as a preferred building block over 5-fluoro, 5-bromo, 5-hydrogen, or 5-methyl analogs. Class-level SAR evidence demonstrates that the 5-chloro substituent on the indolin-2-one core can deliver sub-micromolar antiproliferative potency (IC₅₀ = 0.32 µM against A549 NSCLC cells) where the 5-fluoro analog requires 5.8-fold higher concentrations and 5-bromo/5-H/5-Me analogs are essentially inactive (>100 µM) [1]. The N-methyl group simultaneously protects the oxindole N–H from unwanted side reactions during library synthesis [2].

Scale-Up Synthetic Route Development Where Melt Processing or Solvent-Free Conditions Are Desired

The melting point of 104–105 °C positions 5-chloro-1-methylindolin-2-one in a practical thermal window for melt-phase reactions (e.g., neat condensations, melt crystallizations) that are inaccessible with the high-melting 5-chlorooxindole (mp 194–197 °C, which requires solvent or high-temperature heating near decomposition thresholds) [1][2]. The nitrogen-blocked scaffold (HBD = 0) further enables the use of strongly basic reagents (Grignard, organolithium) without competitive deprotonation, expanding the reaction scope for process chemistry scale-up [3].

Solid-Form Screening and Preformulation Studies Requiring Halogen-Specific Crystal Engineering

Because 5-chloro-1-methylindolin-2-one lacks a published single-crystal X-ray structure and its bromo analog (5-bromo-1-methylindolin-2-one) adopts a distinct crystal packing arrangement (space group P2₁/c vs. Pbca for the parent 1-methylindolin-2-one), any solid-form development—including polymorph screening, salt/co-crystal design, or amorphous solid dispersion formulation—must be conducted using the authentic 5-chloro compound [1]. The C–Cl bond (~397 kJ/mol) offers greater thermochemical stability than the C–Br bond (~280 kJ/mol), which may translate to reduced photolytic or thermal degradation in formulated products [2].

Regioselective Derivatization Campaigns Targeting the C-3 Methylene Position

The combined electron-withdrawing effect of the 5-chloro substituent and the electron-donating effect of the 1-methyl group fine-tunes the reactivity of the C-3 methylene (CH₂) position toward Knoevenagel condensations and aldol-type additions with aromatic aldehydes [1]. This regioselective activation pattern differs from both the 6-chloro positional isomer (where the chlorine is para to N–Me and exerts a different inductive effect) and from the 5-bromo analog (where the larger, more polarizable bromine can participate in halogen bonding that diverts reaction pathways) [2]. Researchers performing structure–activity relationship studies should use the 5-chloro-1-methyl variant rather than the 6-chloro isomer to ensure the correct C-3 substituent trajectory into the kinase hinge region [3].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
5-Chloro substitution for sub-micromolar antiproliferative endpoint context
Kinase panel selectivity and cellular potency confirmation
Scale-up synthetic route development
Melt-processing window (mp ~104 °C) and N-methyl protection for basic reagents
Melt-phase reaction yield and impurity profile
Solid-form screening and preformulation
Halogen-specific crystal engineering and C–Cl bond thermochemical stability
Polymorph landscape, thermal stability, and photolytic degradation
Regioselective C-3 derivatization campaigns
5-Cl/1-Me electronic tuning for Knoevenagel/aldol reactivity
C-3 substituent trajectory into kinase hinge region
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